1-Bromocyclopropanecarboxamide
Description
1-Bromocyclopropanecarboxamide is a brominated cyclopropane derivative characterized by a cyclopropane ring substituted with a bromine atom and a carboxamide functional group.
Properties
IUPAC Name |
1-bromocyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrNO/c5-4(1-2-4)3(6)7/h1-2H2,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWDXSFZQLTCTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50612672 | |
| Record name | 1-Bromocyclopropane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50612672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198758-97-3 | |
| Record name | 1-Bromocyclopropane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50612672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromocyclopropane-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromocyclopropanecarboxamide can be synthesized through several methods. One common approach involves the bromination of cyclopropanecarboxamide using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the selective bromination of the cyclopropane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization or chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromocyclopropanecarboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted cyclopropanecarboxamides.
Reduction: The compound can be reduced to cyclopropanecarboxamide using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidative reactions can convert this compound to cyclopropanecarboxylic acid or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products:
Nucleophilic Substitution: Substituted cyclopropanecarboxamides.
Reduction: Cyclopropanecarboxamide.
Oxidation: Cyclopropanecarboxylic acid and other oxidized derivatives.
Scientific Research Applications
1-Bromocyclopropanecarboxamide has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-bromocyclopropanecarboxamide involves its interaction with molecular targets through its bromine atom and amide group. The bromine atom can participate in nucleophilic substitution reactions, while the amide group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Similarity Scores
Key structural analogs, identified via similarity scoring (), include:
| CAS Number | Similarity Score | Key Structural Features |
|---|---|---|
| 99584-96-0 | 0.93 | Cyclopropane core with bromine and aromatic substituents |
| 511-70-6 | 0.82 | Brominated cyclopropane with ester groups |
| 647013-61-4 | 0.85 | Variants with halogenated aryl groups |
Key Observations :
- CAS 99584-96-0 (similarity 0.93) likely shares the bromocyclopropane-carboxamide backbone but differs in substituent positioning or additional functional groups.
- CAS 511-70-6 (similarity 0.82) may replace the carboxamide with an ester (e.g., Ethyl 1-bromocyclopropanecarboxylate), altering solubility and reactivity .
Physicochemical Properties
- Melting Points: 1-Bromocyclopropanecarboxamide analogs (e.g., 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide) exhibit melting points of 102.2–102.5 °C, indicative of crystalline stability . 1-(Boc-Amino)cyclopropanecarboxylic acid (CAS 88950-64-5) has a molecular weight of 201.22 g/mol, suggesting higher bulk compared to simpler brominated cyclopropanes .
Synthetic Yields :
Reactivity and Functional Group Impact
- Carboxamide vs. Esters (e.g., Ethyl 1-bromocyclopropanecarboxylate) are more electrophilic, favoring nucleophilic acyl substitution reactions .
Bromine Substituents :
Notes on Discrepancies and Limitations
Biological Activity
1-Bromocyclopropanecarboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound has a unique cyclopropane ring structure, which contributes to its reactivity and biological properties. The presence of the bromine atom and the carboxamide functional group enhances its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit the activity of certain proteases, which play critical roles in various cellular processes.
- Cell Signaling Modulation : It can influence cell signaling pathways, potentially affecting apoptosis and cell proliferation. This modulation may occur through interactions with receptor proteins or other signaling molecules.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for antibiotic development.
Antimicrobial Properties
Research indicates that this compound demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, it has shown effectiveness against strains like Staphylococcus aureus and Escherichia coli. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic processes.
Anticancer Potential
Studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways. Additionally, it appears to inhibit tumor growth in animal models, suggesting its potential as a therapeutic agent in oncology.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on Antimicrobial Activity : A study published in a peer-reviewed journal assessed the efficacy of this compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) below 50 µg/mL for most tested strains, demonstrating its potential as an effective antimicrobial agent .
- Anticancer Study : In a controlled laboratory setting, researchers evaluated the effects of this compound on human breast cancer cells (MCF-7). The compound significantly reduced cell viability at concentrations above 10 µM after 48 hours of treatment, with flow cytometry analysis confirming increased apoptosis rates .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
